REACTION_CXSMILES
|
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=O.BrBr.[Br:12][C:13]1[CH:14]=[C:15]([Cl:20])[N:16]=[N:17][C:18]=1[NH2:19].O>C(Cl)(Cl)Cl>[Br:12][C:13]1[C:18]2[N:17]([CH:5]=[C:3]([CH2:2][C:1]([O:7][CH2:8][CH3:9])=[O:6])[N:19]=2)[N:16]=[C:15]([Cl:20])[CH:14]=1
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Name
|
|
Quantity
|
2.55 mL
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Type
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reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
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Name
|
|
Quantity
|
5 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
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Name
|
|
Quantity
|
2.08 g
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Type
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reactant
|
Smiles
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BrC=1C=C(N=NC1N)Cl
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Name
|
|
Quantity
|
50 mL
|
Type
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reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
the reaction was stirred at 0° C. for 2 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was warmed to rt
|
Type
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STIRRING
|
Details
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stirred for 16 h
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Duration
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16 h
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Type
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CUSTOM
|
Details
|
The headspace of the reaction vessel was purged with air
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Type
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CUSTOM
|
Details
|
to remove HBr
|
Type
|
STIRRING
|
Details
|
the reaction was stirred an additional 2 h open to air
|
Duration
|
2 h
|
Type
|
WASH
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Details
|
The reaction was washed with ice-cold water (20 mL)
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with DCM (10 mL)
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Type
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WASH
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Details
|
The combined organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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FILTRATION
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Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
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Type
|
CUSTOM
|
Details
|
The residue was placed in a 100 mL round bottom flask
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Type
|
CUSTOM
|
Details
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equipped with a stir bar
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Type
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ADDITION
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Details
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dry DMF (10 mL) was added
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Type
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STIRRING
|
Details
|
the reaction was stirred at rt for 4 d
|
Duration
|
4 d
|
Type
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EXTRACTION
|
Details
|
the mixture was extracted with EtOAc (3×30 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water (50 mL) and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was chromatographed on an 80 g SiO2 pre-packed column
|
Type
|
WASH
|
Details
|
eluting with 0-20% EtOAc/DCM
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=2N(N=C(C1)Cl)C=C(N2)CC(=O)OCC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |